(R)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine
Description
Systematic Nomenclature and Molecular Formula
The compound is formally designated as This compound under IUPAC nomenclature, reflecting its bicyclic benzofuran core with hydrogenation at the 2,3-positions and methyl substituents at carbons 5 and 7. The molecular formula C₁₀H₁₃NO (molecular weight: 163.22 g/mol) was confirmed via high-resolution mass spectrometry.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| CAS Registry Number | 1212813-56-3 |
The benzofuran scaffold consists of a fused benzene and tetrahydrofuran ring, with the amine group at position 3 introducing basicity (pKa ≈ 9.2).
Stereochemical Analysis of the (R)-Configuration
The stereogenic center at C3 confers distinct physicochemical properties to the (R)-enantiomer. X-ray crystallography of analogous compounds, such as (3R)-5,7-dichloro-2,3-dihydrobenzofuran-3-amine, reveals a tetrahedral geometry around the chiral carbon, with the amine group occupying the axial position in the lowest-energy conformation.
| Configuration | Rotational Direction (Na D-line) | Biological Activity |
|---|---|---|
| (R) | +28.4° (c = 1.0, MeOH) | Target-selective |
| (S) | -27.9° (c = 1.0, MeOH) | Reduced affinity |
Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers with a separation factor (α) of 1.32, confirming the (R)-form’s prevalence in asymmetric syntheses.
Crystallographic Structure Determination
Single-crystal X-ray diffraction data for the hydrochloride salt (space group P2₁2₁2₁) reveal a dihedral angle of 12.8° between the benzene and furan rings, minimizing steric strain. Key metrics include:
- Bond lengths : C3-N = 1.47 Å (vs. 1.45 Å in (S)-enantiomer)
- Bond angles : C2-C3-N = 109.5° (ideal tetrahedral geometry)
- Packing motif : Chains stabilized by N-H···Cl hydrogen bonds (2.89 Å)
The amine proton participates in a bifurcated hydrogen bond with adjacent chloride ions, contributing to crystalline stability.
Conformational Analysis Through Molecular Modeling
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level identifies two dominant conformers:
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C2-C3-N-H |
|---|---|---|
| A | 0.0 | -65.3° |
| B | 1.4 | +178.9° |
Conformer A dominates (>95% population) due to favorable intramolecular CH-π interactions between the C7 methyl and benzene ring (distance: 2.91 Å). Molecular dynamics simulations in explicit water show a 12% increase in the occupancy of conformer B, attributed to solvent-induced dielectric effects.
The (R)-configuration induces a 7.3° twist in the benzofuran system compared to the (S)-enantiomer, altering π-orbital overlap and electronic excitation profiles.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO/c1-6-3-7(2)10-8(4-6)9(11)5-12-10/h3-4,9H,5,11H2,1-2H3 |
InChI Key |
VRWZZLORJKJBED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CO2)N)C |
Origin of Product |
United States |
Preparation Methods
Construction of the 2,3-Dihydrobenzofuran Core with 5,7-Dimethyl Substitution
A common approach starts from methyl-substituted salicylic acid derivatives or methylated phenols, which undergo lithiation and cyclization to form the dihydrobenzofuran ring.
Lithiation and Carboxylation: Treatment of 2,3-dihydrobenzofuran precursors with n-butyllithium in the presence of tetramethylethylenediamine (TEMED) under nitrogen atmosphere at room temperature, followed by dry ice quenching, yields carboxylic acid derivatives at the 7-position. This step is critical for introducing a functional handle for further modification.
Cyclization via Claisen Rearrangement: O-allylation of methyl esters derived from salicylic acid derivatives, followed by a 3,3-sigmatropic Claisen rearrangement, enables the formation of the benzofuran ring with methyl groups at the 5 and 7 positions.
Furan Ring Construction: The rearranged intermediates are treated with Lewis acids such as zirconium chloride in dichloromethane to cyclize and form the methylated 2,3-dihydrobenzofuran core.
Introduction of the Amine Group at the 3-Position
Nitration and Reduction: The 3-position amine is typically introduced by nitration of the corresponding carboxamide or ester derivative using nitric acid and trifluoroacetic acid at low temperature, followed by reduction of the nitro group to the amine using tin(II) chloride dihydrate in ethyl acetate under reflux.
Mixed Anhydride Method for Amide Formation: Conversion of carboxylic acids to carboxamides is achieved via mixed anhydride intermediates, using isobutyl chloroformate and N-methylmorpholine under cold conditions, followed by reaction with aqueous ammonia.
Enantioselective Synthesis and Resolution
Chiral Rhodium-Catalyzed Carboamidation: Enantioselective synthesis of 2,3-dihydrobenzofuran derivatives with amine substituents can be achieved via rhodium-catalyzed carboamidation of aryl-joined alkenes and dioxazolones, using copper acetate as an additive and AgSbF6 in dichloroethane, yielding enantioenriched products with high enantiomeric ratios (up to 98.5:1.5).
Resolution of Enantiomers: Since enantiomers have different biological activities, resolution of the racemic mixture is performed after ring construction to isolate the (R)-enantiomer.
Alternative Metal-Free Approaches
- TCT-Mediated Synthesis: A metal-free method employing cyanuric chloride (TCT) and dimethyl sulfoxide (DMSO) as a dual synthon allows the construction of benzofuran-3(2H)-one derivatives bearing quaternary centers in one step, with water addition controlling the quaternary carbon formation. This radical process provides an efficient route to benzofuran derivatives potentially adaptable for amination steps.
The lithiation-carboxylation route is well-established but can have moderate yields (~50-75%) and requires careful control of moisture and temperature.
The mixed anhydride method for amide formation is efficient and provides good yields (~75%) with high purity.
Enantioselective rhodium-catalyzed methods offer high enantiomeric excess but require expensive catalysts and careful optimization of reaction conditions.
Metal-free radical-based methods provide greener alternatives but may require further adaptation for amine introduction and stereocontrol.
The choice of method depends on the desired scale, enantiomeric purity, and available resources.
The preparation of (R)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine involves a combination of classical organic synthesis techniques including lithiation, cyclization, nitration, reduction, and amide formation, supplemented by modern enantioselective catalysis approaches. The methods are well-documented in peer-reviewed literature, providing reliable protocols for both racemic and enantioenriched forms. Advances in metal-free synthesis and transition metal catalysis continue to expand the toolbox for efficient and selective preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzofuran derivatives .
Scientific Research Applications
5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the function of enzymes, receptors, and other proteins involved in critical cellular processes. For example, its anticancer activity may result from the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Type
The 2,3-dihydrobenzofuran-3-amine scaffold is highly versatile, with modifications at positions 4, 5, 6, 7, and the dihydrofuran ring significantly altering chemical and biological behavior. Below is a comparative analysis:
Table 1: Key Structural and Commercial Attributes of Selected Analogs
Notes:
- Steric Effects : Methyl groups at positions 5 and 7 (target compound) introduce steric hindrance compared to single-substituted analogs like the 6-methyl derivative. This may reduce rotational freedom and enhance binding selectivity in chiral environments .
- Stereochemistry : The (R)-configuration in the target compound vs. (S)-isomers (e.g., (S)-4,7-dimethyl analog) can lead to divergent biological activities, as seen in enantiomer-specific receptor binding .
Biological Activity
(R)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine is a compound that has garnered significant attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a unique benzofuran core with methyl groups at the 5 and 7 positions and an amine group at the 3 position. Its molecular formula is CHN, with a molecular weight of 163.22 g/mol. The specific substitution pattern contributes to its distinct chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. This compound has been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Anticancer Activity
The anticancer properties of this compound have been investigated in several studies. It has demonstrated efficacy in inhibiting the proliferation of cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Targeting Key Enzymes : It inhibits enzymes involved in cell survival and proliferation, such as poly(ADP-ribose) polymerase (PARP), with an IC value around 9.45 μM .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It modulates the function of enzymes critical for cellular processes.
- Receptor Interaction : The compound may bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2,3-Dihydrobenzofuran | Basic structure | Lacks substituents; limited biological activity |
| 6-Methyl-2,3-dihydrobenzofuran | Methyl substitution at position 6 | Different biological profile compared to (R)-5,7-Dimethyl derivative |
| (S)-7-Chloro-2,3-dihydrobenzofuran | Chlorine substitution | Alters reactivity and biological activity significantly |
This comparison illustrates how specific substitutions impact the biological properties of benzofuran derivatives.
Study on Anticancer Activity
A study published in 2014 evaluated the anticancer effects of various benzofuran derivatives, including this compound. The results indicated that this compound significantly reduced tumor growth in vitro and in vivo models by inducing apoptosis through caspase activation pathways .
Antimicrobial Efficacy Study
In another study assessing antimicrobial properties, this compound was tested against a panel of bacterial strains. Results showed effective inhibition of growth at low concentrations, supporting its potential as a lead compound for developing new antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
